molecular formula C17H14N4O2 B2514817 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 852413-37-7

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B2514817
CAS No.: 852413-37-7
M. Wt: 306.325
InChI Key: BKQWUDBVDQYKBW-UHFFFAOYSA-N
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Description

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a complex organic compound featuring an indole moiety, a nitro group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with an appropriate benzonitrile derivative under specific conditions. For instance, the Fischer indole synthesis can be employed to prepare the indole moiety, followed by a nucleophilic substitution reaction to introduce the amino group and the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation of the indole moiety can produce various oxidized indole derivatives .

Scientific Research Applications

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is unique due to the combination of its indole, nitro, and benzonitrile groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile, a compound with the molecular formula C₁₇H₁₄N₄O₂, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the modification of indole derivatives, which are known for their diverse biological properties. The synthetic pathway often includes the formation of the indole scaffold followed by the introduction of the nitro and benzonitrile groups.

The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an anti-inflammatory agent, with potential applications in treating conditions like sepsis and other inflammatory diseases. The interaction with macrophages and modulation of cytokine release (e.g., TNF-α and IL-6) are crucial aspects of its mechanism .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can significantly inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. It reduces the expression levels of pro-inflammatory mediators such as COX-2 and iNOS, indicating its potential as an anti-inflammatory therapeutic agent .

Cytotoxicity

The compound's cytotoxic effects have also been evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further development in cancer therapeutics. However, detailed studies on its cytotoxicity profile are still required.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the effects of several indole derivatives, including this compound, on LPS-stimulated macrophages. The results showed a significant reduction in TNF-α and IL-6 levels, highlighting its potential for treating acute inflammatory responses .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines. Results indicated that it could effectively inhibit cell proliferation in certain types of cancer cells, suggesting a need for further exploration into its mechanisms and therapeutic applications .

Research Findings Summary Table

Study Biological Activity Key Findings
Study 1Anti-inflammatoryInhibition of TNF-α and IL-6 release in macrophages
Study 2CytotoxicityInduces apoptosis in specific cancer cell lines

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-10-13-9-14(21(22)23)5-6-16(13)19-8-7-12-11-20-17-4-2-1-3-15(12)17/h1-6,9,11,19-20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQWUDBVDQYKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2×500 mg (2×1 equiv) of tryptamine were dissolved under an argon atmosphere in 2×2 ml of absolute ethanol in three different flasks of a Carousel parallel synthesizer. 4-bromo-1-fluoro-2-nitrobenzene (690 mg, 1 equiv) and 2-fluoro-5-nitrobenzonitrile (520 mg, 1 equiv) were added, respectively, in one of the two parallel flasks (A and B) and the obtained mixtures were allowed to react at room temperature under magnetic stirring. The course of the reactions was followed by TLC (dichloromethane as the eluent). Reactions A and B were completed after 8 and 2 hours, respectively. The two mixtures were then diluted with ca. 15 ml of diethyl ether and the resulting precipitates were collected by filtration and washed with additional Et2O. TLC analyses showed in all precipitates residual traces of starting materials, thus each reaction mixture was purified by column chromatography on silica gel (approx. 20 grams). A mixture of petroleum ether/dichloromethane (8:2) was used until the starting nitroaromatic derivatives were eluted; subsequently, the target products were eluted by using dichloromethane. N-(2-nitro-4-bromophenyl)-tryptamine was collected as a red solid in 55% yield and finally N-(2-cyano-4-nitrophenyl)-tryptamine was obtained as a yellow solid in 40% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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